2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile
Overview
Description
“2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile” is a chemical compound with the molecular formula C10H7F3N2O3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a methoxy group (OCH3), a nitro group (NO2), and a trifluoromethyl group (CF3) attached to a phenyl ring . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 260.17 . Other physical and chemical properties such as melting point, boiling point, and density can be determined using standard laboratory techniques.Scientific Research Applications
Crystal Structure Determination
Crystal structure determination techniques such as X-ray powder diffraction have been applied to analyze benzene derivatives, including compounds with functional groups similar to 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile. These methods, involving grid search and Rietveld refinement, provide insights into the monoclinic and orthorhombic crystal systems of related chemical structures, contributing to a deeper understanding of molecular arrangements and interactions (Goubitz et al., 1999).
Synthesis and Reactivity
The compound's structural framework has been utilized in the synthesis of oxindoles, showcasing dual C-H bond functionalization. This involves the sp(3) C-H of acetonitrile and the sp(2) C-H of the phenyl group, demonstrating the compound's potential in facilitating complex organic reactions and the synthesis of pharmacologically relevant structures (Pan, Zhang, & Zhu, 2015).
Corrosion Inhibition
Derivatives similar in structure to 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile have been evaluated as corrosion inhibitors for mild steel in acidic environments. The application demonstrates the compound's potential in protecting industrial materials, with derivatives showing high inhibition efficiency and adherence to the Langmuir adsorption isotherm (Verma, Quraishi, & Singh, 2015).
Photochemical Studies
The compound's nitro and methoxy functional groups contribute to its photochemical properties. Photohydrolysis of related phosphotriesters leads to the formation of phosphodiester or phosphomonoester, indicating its potential in synthetic chemistry and material science for generating specific molecular structures through light-induced reactions (Graciani, Swanson, & Kelly, 1995).
Electrochemical Behavior
Electrochemical studies on compounds with similar functional groups have revealed insights into the mechanisms of reductive cleavage and nucleophilic substitution reactions. These studies underscore the importance of the compound's structural features in influencing electrochemical reactivity and mechanism, highlighting its relevance in the development of electrochemical sensors and catalysis (Houmam, Hamed, & Still, 2003).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
Based on its molecular weight (26017 g/mol) , it is likely to have good oral bioavailability.
Result of Action
Compounds with similar structures have been shown to have various biological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-9-4-6(2-3-14)8(15(16)17)5-7(9)10(11,12)13/h4-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANAREFPKLOIAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892358 | |
Record name | 5-Methoxy-2-nitro-4-(trifluoromethyl)benzene acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile | |
CAS RN |
178896-77-0 | |
Record name | 5-Methoxy-2-nitro-4-(trifluoromethyl)benzene acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70892358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 178896-77-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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